molecular formula C22H11Cl2F2N3 B2589901 1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-39-9

1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2589901
CAS No.: 901264-39-9
M. Wt: 426.25
InChI Key: GEFRCTTUWNGBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Another method involves the use of activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reactions, and Pd-catalyzed Buchwald–Hartwig amination . These methods provide efficient routes for the synthesis of quinoline derivatives, including the target compound.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11Cl2F2N3/c23-17-7-6-14(10-18(17)24)29-22-15-8-13(25)9-19(26)21(15)27-11-16(22)20(28-29)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFRCTTUWNGBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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